4-Methoxy-3-nitrobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

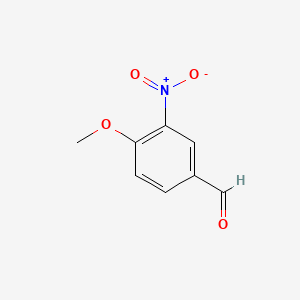

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCRQCGRYCKYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351453 | |

| Record name | 4-Methoxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31680-08-7 | |

| Record name | 4-Methoxy-3-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31680-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitro-p-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-nitrobenzaldehyde

This guide provides a comprehensive overview of a laboratory-scale experimental procedure for the synthesis of 4-Methoxy-3-nitrobenzaldehyde, a valuable intermediate in organic synthesis. The protocol detailed below is based on the methylation of 3-Hydroxy-4-nitrobenzaldehyde (B145838).

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 3-Hydroxy-4-nitrobenzaldehyde.[1]

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Volume (mL) | Role |

| 3-Hydroxy-4-nitrobenzaldehyde | C₇H₅NO₄ | 167.12 | 500 | 2.99 | - | Starting Material |

| Potassium carbonate | K₂CO₃ | 138.21 | 420 | 3.0 | - | Base |

| Iodomethane (B122720) | CH₃I | 141.94 | - | 6.0 | 0.38 | Methylating Agent |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | 6.0 | Solvent |

| Ethyl acetate (B1210297) | C₄H₈O₂ | 88.11 | - | - | - | Extraction Solvent |

| Water | H₂O | 18.02 | - | - | - | Workup |

| Saturated Brine | NaCl(aq) | - | - | - | - | Washing Agent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | - | Drying Agent |

| Product | ||||||

| This compound | C₈H₇NO₄ | 181.15 | 518 | 2.86 | - | Yield: 96% |

Detailed Experimental Protocol

This section outlines the step-by-step methodology for the synthesis of this compound.[1]

1. Reaction Setup:

-

In a suitable reaction vessel, dissolve 500 mg (2.99 mmol) of 3-hydroxy-4-nitrobenzaldehyde and 0.42 g (3.0 mmol) of potassium carbonate in 6.0 mL of N,N-dimethylformamide (DMF).

2. Addition of Methylating Agent:

-

At room temperature, slowly add 0.38 mL (6.0 mmol) of iodomethane to the reaction mixture with continuous stirring.

3. Reaction:

-

Continue stirring the reaction mixture at room temperature for 5 hours.

4. Workup and Extraction:

-

Upon completion of the reaction, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer.

-

Wash the organic layer twice with saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

5. Purification:

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain a residue.

-

Purify the residue by silica (B1680970) gel column chromatography, eluting with a hexane/ethyl acetate gradient (from 4/1 to 1/1).

6. Product Isolation:

-

The purified product, this compound, is obtained as a light yellow powder (518 mg, 96% yield).[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 4-Methoxy-3-nitrobenzaldehyde for Researchers and Drug Development Professionals

An authoritative resource on the physical, chemical, and synthetic aspects of 4-Methoxy-3-nitrobenzaldehyde, a key intermediate in medicinal chemistry.

This technical guide provides a comprehensive overview of this compound, a versatile aromatic compound with significant applications in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and reactivity.

Core Physical and Chemical Properties

This compound is a pale yellow crystalline solid at room temperature. Its chemical structure, featuring a benzaldehyde (B42025) ring substituted with a methoxy (B1213986) and a nitro group, imparts unique reactivity, making it a valuable building block for a diverse range of molecular scaffolds.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₄ | [1][2][3][4] |

| Molecular Weight | 181.15 g/mol | [1][2][3][4] |

| Appearance | Pale yellow to white crystalline powder | [5] |

| Melting Point | 97-100 °C | [2] |

| Boiling Point | 334.8 ± 27.0 °C (predicted) | |

| Solubility | Soluble in ethanol, acetone, chloroform, ethyl acetate, and DMSO. Limited solubility in water. | [6] |

| CAS Number | 31680-08-7 | [1][2] |

| InChI Key | YTCRQCGRYCKYNO-UHFFFAOYSA-N | [1] |

| SMILES | COC1=C(C=C(C=C1)C=O)--INVALID-LINK--[O-] | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and application of this compound. This section provides a standard laboratory procedure for its preparation, purification, and characterization.

Synthesis of this compound from 4-Methoxybenzaldehyde (B44291)

Principle: This synthesis involves the electrophilic aromatic substitution (nitration) of 4-methoxybenzaldehyde. The methoxy group is an activating, ortho-, para-director, while the aldehyde group is a deactivating, meta-director. The nitration occurs primarily at the position ortho to the activating methoxy group and meta to the deactivating aldehyde group.

Materials:

-

4-Methoxybenzaldehyde (p-anisaldehyde)

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid

-

Ice

-

Deionized Water

-

Ethanol

-

Sodium Bicarbonate solution (5%)

-

Dichloromethane or Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid with continuous stirring to prepare the nitrating mixture. Maintain the temperature below 10 °C.

-

In a separate flask, dissolve 4-methoxybenzaldehyde in a minimal amount of a suitable solvent like dichloromethane.

-

Slowly add the nitrating mixture dropwise to the solution of 4-methoxybenzaldehyde while maintaining the temperature between 0 and 5 °C with vigorous stirring.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring.

-

The crude this compound will precipitate out. Filter the solid product using a Büchner funnel and wash with cold deionized water until the washings are neutral.

-

Further wash the crude product with a cold 5% sodium bicarbonate solution to remove any remaining acid, followed by a final wash with cold deionized water.

Purification by Recrystallization

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry them under vacuum.

Characterization

-

1H NMR Spectroscopy: The purified product can be characterized by 1H NMR spectroscopy. The spectrum should show characteristic peaks for the aldehyde proton (singlet, ~10 ppm), aromatic protons (multiplets, ~7-8.5 ppm), and the methoxy group protons (singlet, ~4 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹), the aromatic C=C stretches (~1600 cm⁻¹), the C-O-C stretch of the methoxy group (~1250 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹, respectively).[1]

Reactivity and Synthetic Applications

The presence of the aldehyde, methoxy, and nitro functional groups makes this compound a versatile intermediate for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.

Synthesis of Schiff Bases

This compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[7]

Experimental Protocol for Schiff Base Synthesis:

-

Dissolve equimolar amounts of this compound and a primary amine in ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours.

-

Upon cooling, the Schiff base product will precipitate out.

-

The solid product is then filtered, washed with cold ethanol, and can be purified by recrystallization.[8][9][10][11][12]

Synthesis of Chalcones

In the presence of a base, this compound can react with acetophenones in a Claisen-Schmidt condensation to yield chalcones. Chalcones are precursors to flavonoids and exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[13][14][15][16][17]

Experimental Protocol for Chalcone (B49325) Synthesis:

-

Dissolve equimolar amounts of this compound and an acetophenone (B1666503) derivative in ethanol.

-

Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, dropwise to the mixture at room temperature.

-

Stir the reaction mixture for several hours until a precipitate forms.

-

The resulting chalcone is collected by filtration, washed with water to remove the base, and then purified by recrystallization from a suitable solvent like ethanol.[13][14][15][16][17]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Synthetic Pathway to a Biologically Active Schiff Base

This diagram illustrates the use of this compound as a precursor in the synthesis of a Schiff base, a class of compounds with known biological activities.

Caption: Synthesis of a biologically active Schiff base from this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of a diverse library of compounds, including Schiff bases and chalcones, which have demonstrated a wide range of biological activities.[18][19][20][21] This guide provides essential technical information to aid researchers in the effective utilization of this important building block in their synthetic endeavors.

References

- 1. This compound | C8H7NO4 | CID 700608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 31680-08-7 [sigmaaldrich.com]

- 3. appchemical.com [appchemical.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. periodicos.ufms.br [periodicos.ufms.br]

- 14. benchchem.com [benchchem.com]

- 15. youtube.com [youtube.com]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Methoxy-3-nitrobenzaldehyde (CAS: 31680-08-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-3-nitrobenzaldehyde, a key chemical intermediate in organic synthesis. This document details its chemical and physical properties, spectral data, synthesis protocols, and key reactions, with a focus on its applications in research and development.

Chemical and Physical Properties

This compound, also known as 3-nitro-p-anisaldehyde, is a pale yellow crystalline solid.[1] It is a disubstituted benzaldehyde (B42025) derivative carrying a methoxy (B1213986) group at the C4 position and a nitro group at the C3 position. Its chemical structure and key properties are summarized below.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 31680-08-7 | [2] |

| Molecular Formula | C₈H₇NO₄ | [2] |

| Molecular Weight | 181.15 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Nitro-p-anisaldehyde, 3-nitro-4-methoxybenzaldehyde | [2] |

| Appearance | White to pale cream to pale yellow powder/solid | [1] |

| Melting Point | 97-100 °C | [3] |

| InChI | InChI=1S/C8H7NO4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-5H,1H3 | [3] |

| SMILES | COC1=C(C=C(C=C1)C=O)--INVALID-LINK--[O-] | [2] |

Spectral Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The key spectral data are compiled below.

Table 2: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.01 | s | 1H | Aldehyde (-CHO) |

| 8.32 | d | 1H | Ar-H (H-2) |

| 7.89 | dd | 1H | Ar-H (H-6) |

| 7.35 | d | 1H | Ar-H (H-5) |

| 4.02 | s | 3H | Methoxy (-OCH₃) |

| Solvent: CDCl₃ |

Table 3: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 188.9 | Aldehyde Carbonyl (C=O) |

| 158.3 | Ar-C (C-4, attached to -OCH₃) |

| 140.0 | Ar-C (C-3, attached to -NO₂) |

| 132.1 | Ar-C (C-1) |

| 130.5 | Ar-CH (C-2) |

| 126.8 | Ar-CH (C-6) |

| 113.8 | Ar-CH (C-5) |

| 56.9 | Methoxy Carbon (-OCH₃) |

| Solvent: CDCl₃ |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment of Vibration |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2900-2800 | Aldehydic C-H Stretch |

| ~1700 | Carbonyl (C=O) Stretch of Aldehyde |

| ~1600, ~1480 | Aromatic C=C Ring Stretch |

| ~1520, ~1340 | Asymmetric & Symmetric N-O Stretch of Nitro Group |

| ~1270 | Aryl Ether C-O Stretch |

Table 5: Mass Spectrometry (MS) Data

| m/z Value | Interpretation |

| 181 | Molecular Ion [M]⁺ |

| 180 | [M-H]⁺ |

| 151 | [M-NO]⁺ |

| 134 | [M-HNO₂]⁺ |

| 122 | [M-NO₂ - H - CO]⁺ |

| 106 | [M-NO₂ - CHO]⁺ |

Experimental Protocols

Synthesis of this compound via Nitration

This protocol describes the electrophilic aromatic substitution of 4-methoxybenzaldehyde (B44291) (p-anisaldehyde) using a standard mixed-acid nitrating agent. The electron-donating methoxy group is a strong ortho-, para-director, while the aldehyde is a meta-director. The nitration occurs ortho to the powerful methoxy director.[4]

Materials:

-

4-Methoxybenzaldehyde (p-anisaldehyde)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Crushed Ice

-

Deionized Water

-

Tert-butyl methyl ether (or Dichloromethane)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Petroleum Ether

Procedure:

-

Preparation of Nitrating Mixture: In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the flask to 0-5 °C using an ice-salt bath.

-

Slowly add fuming nitric acid dropwise to the sulfuric acid while stirring vigorously. Maintain the temperature below 10 °C throughout the addition.

-

Nitration Reaction: Dissolve 4-methoxybenzaldehyde in a minimal amount of concentrated sulfuric acid in a separate beaker, and cool it in the ice bath.

-

Slowly add the cold 4-methoxybenzaldehyde solution to the nitrating mixture dropwise. Carefully control the rate of addition to maintain the reaction temperature between 10-15 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. A yellow precipitate of the crude product will form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Purification: Dissolve the crude, moist product in tert-butyl methyl ether. Transfer the solution to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallization: Dissolve the resulting solid in a minimal amount of hot toluene and then add petroleum ether until turbidity is observed. Cool the solution slowly to induce crystallization.

-

Collect the purified light yellow crystals of this compound by vacuum filtration and dry in a vacuum desiccator.

Reduction of this compound to 3-Amino-4-methoxybenzaldehyde (B1283374)

This protocol describes the selective reduction of the nitro group to an amine using stannous chloride (SnCl₂), a common and effective method that preserves the aldehyde functionality.[5]

Materials:

-

This compound

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (B78521) (NaOH) solution (e.g., 5M)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.

-

In a separate beaker, dissolve stannous chloride dihydrate in concentrated hydrochloric acid. This may require gentle warming.

-

Reduction: Cool the solution of the nitroaldehyde to 0 °C using an ice bath. Slowly add the stannous chloride solution dropwise with vigorous stirring. A white precipitate may form.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).

-

Work-up: Cool the reaction mixture in an ice bath and carefully basify by the slow addition of a concentrated sodium hydroxide solution until the pH is ~8-9. The tin salts will precipitate.

-

Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-amino-4-methoxybenzaldehyde.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Applications in Synthesis

This compound is a versatile building block in organic synthesis, primarily utilized for the introduction of the 3-amino-4-methoxybenzaldehyde moiety after reduction. This structure is a precursor to various heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.[6][7]

The primary transformation is the reduction of the nitro group to an amine. The resulting 3-amino-4-methoxybenzaldehyde can then undergo condensation reactions. For instance, reaction with o-phenylenediamines leads to the formation of substituted benzimidazoles, a scaffold found in numerous pharmacologically active molecules.[7] Similarly, it can be used to synthesize other fused heterocyclic systems.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant.

Table 6: GHS Hazard Information

| Hazard Class | Code | Statement | Reference(s) |

| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation | [2] |

| Serious Eye Damage/Irritation (Category 2A) | H319 | Causes serious eye irritation | [2] |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | [2] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation | [2] |

Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. For handling the powder, a type N95 (US) dust mask is recommended.[3]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is a combustible solid.[3]

References

- 1. hmdb.ca [hmdb.ca]

- 2. This compound | C8H7NO4 | CID 700608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Nitrobenzaldehyde(555-16-8) 13C NMR [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

Spectroscopic Characterization of 4-Methoxy-3-nitrobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 4-Methoxy-3-nitrobenzaldehyde using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The information presented herein is intended to support research and development activities by providing detailed spectral data and experimental methodologies.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₈H₇NO₄. It presents as a substituted benzaldehyde (B42025) with a methoxy (B1213986) group at the C4 position and a nitro group at the C3 position of the benzene (B151609) ring. This substitution pattern significantly influences its chemical and spectroscopic properties.

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are in Hertz (Hz).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 10.45 | Singlet | 1H | - | Aldehyde proton (CHO) |

| 7.80 | Doublet | 1H | 8.0 | Aromatic Proton (H-6) |

| - | Doublet of Doublets | 1H | 8.0, 2.0 | Aromatic Proton (H-2) |

| - | Doublet | 1H | 2.0 | Aromatic Proton (H-5) |

| 3.73 | Singlet | 3H | - | Methoxy protons (OCH₃) |

Note: Some of the multiplicity and specific chemical shifts for the aromatic protons were not explicitly detailed in the available search results but are inferred based on the structure and data from similar compounds.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound was also recorded in CDCl₃. The chemical shifts (δ) are reported in ppm.

| Chemical Shift (δ) ppm | Assignment |

| 189.4 | Aldehyde Carbon (CHO) |

| 161.5 | C4 (Carbon attached to OCH₃) |

| 135.7 | C1 (Carbon attached to CHO) |

| 128.0 | C6 |

| 124.5 | C2 |

| 120.3 | C5 |

| 111.4 | C3 (Carbon attached to NO₂) |

| 55.3 | Methoxy Carbon (OCH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The following table summarizes the characteristic IR absorption bands for this compound. The data was obtained from a Fourier-Transform Infrared (FTIR) spectrum using a KBr pellet technique.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (in OCH₃) |

| ~1700 | Strong | C=O stretch (Aldehyde) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretches |

| ~1520 | Strong | Asymmetric NO₂ stretch |

| ~1340 | Strong | Symmetric NO₂ stretch |

| ~1270 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1020 | Medium | Aryl-O-C stretch (symmetric) |

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.

Experimental Protocols

The following are generalized experimental protocols for the NMR and IR analysis of substituted benzaldehydes, which are applicable to this compound.

NMR Spectroscopy Protocol

A standardized protocol is crucial for acquiring high-quality and reproducible NMR data.

Caption: Experimental workflow for NMR analysis.

-

Sample Preparation :

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which ensures sharp and symmetrical peaks.

-

-

Data Acquisition :

-

For ¹H NMR, typical parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

-

For ¹³C NMR, a standard carbon pulse program is used with a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of the ¹³C isotope.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.

-

Integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicity) to deduce coupling information.

-

FTIR Spectroscopy Protocol

For solid samples like this compound, the KBr pellet method is commonly employed.[1]

Caption: Experimental workflow for FTIR analysis.

-

Sample Preparation :

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation :

-

Transfer the powder to a pellet press.

-

Apply pressure to form a thin, transparent KBr pellet.

-

-

Spectral Acquisition :

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis :

-

Identify the major absorption peaks and their corresponding wavenumbers.

-

Assign these peaks to the characteristic vibrations of the functional groups present in the molecule.

-

Conclusion

The NMR and IR spectral data presented in this guide provide a detailed spectroscopic fingerprint of this compound. The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework and the electronic environment of the different nuclei, while the IR spectrum verifies the presence of the key functional groups. The provided experimental protocols offer a reliable basis for the reproducible acquisition of high-quality spectral data, which is essential for the unambiguous characterization of this compound in research and industrial settings.

References

A Technical Guide to the Solubility of 4-Methoxy-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the solubility characteristics of 4-Methoxy-3-nitrobenzaldehyde (CAS No: 31680-08-7), a key intermediate in various synthetic applications. While quantitative solubility data is not extensively available in published literature, this document compiles qualitative information inferred from synthesis and crystallization studies and provides a standardized experimental protocol for researchers to determine precise solubility values.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1][2] |

| Melting Point | 97-100 °C | |

| Appearance | White to pale cream or pale yellow powder | [3][4] |

Qualitative Solubility in Common Solvents

| Solvent | Solubility Indication | Context of Use |

| Ethanol | Soluble | Used as a solvent for crystallization, from which one polymorphic form can be obtained.[5] |

| 2-Butanone | Soluble | Employed as a crystallization solvent, capable of producing a different polymorph of the compound.[5] |

| N,N-Dimethylformamide (DMF) | Soluble | Utilized as a reaction solvent for the synthesis of a structurally related compound, indicating it is a suitable solvent for this class of molecules.[6] |

| Ethyl Acetate | Soluble | Used as an extraction solvent during the workup phase of a synthesis, implying good solubility.[6] |

| Dichloromethane (DCM) | Soluble | Served as a solvent for a chemical reaction involving a related methoxy-nitrobenzaldehyde derivative.[6] |

This information suggests that this compound exhibits solubility in a range of polar aprotic and polar protic solvents. For applications requiring precise concentrations, experimental determination of solubility is recommended.

Experimental Protocol for Solubility Determination

The following section details a standardized experimental protocol for determining the solubility of this compound in a given solvent using the reliable isothermal equilibrium shake-flask method. This methodology is adapted from standard practices for similar small molecules.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a constant, specified temperature.

Materials and Equipment

-

This compound (analytical grade, >98% purity)

-

Selected solvent (HPLC grade)

-

Analytical balance (±0.0001 g)

-

Constant temperature orbital shaker or water bath

-

Calibrated thermometer or temperature probe

-

Screw-capped vials (e.g., 20 mL glass vials)

-

Volumetric flasks and pipettes (Class A)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon, solvent-dependent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve for analysis.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a screw-capped vial containing a known volume or mass of the solvent. The presence of excess solid is critical to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Tightly seal the vials to prevent solvent evaporation. Place the vials in the constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is fully saturated. The equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to let the excess solid settle. Carefully withdraw a known volume of the clear supernatant using a pipette pre-warmed to the experimental temperature to prevent premature crystallization. Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Dilution and Analysis: Determine the mass of the collected filtrate. Dilute the filtrate with the same solvent to a known volume to bring the concentration within the linear range of the analytical calibration curve. Analyze the concentration of this compound in the diluted solution using the calibrated HPLC-UV or UV-Vis method.

Calculation

The solubility (S) can be calculated using the following formula:

S = (C × DF × V) / m

Where:

-

C is the concentration of the diluted solution determined from the calibration curve (in mg/mL).

-

DF is the dilution factor.

-

V is the initial volume of the filtrate before dilution (in mL).

-

m is the mass of the filtrate (in g).

The result is typically expressed in mg/g of solvent or can be converted to other units such as mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

Caption: Isothermal shake-flask experimental workflow.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C8H7NO4 | CID 700608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-METHOXY-4-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Physicochemical Properties of 4-Methoxy-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physicochemical properties of 4-Methoxy-3-nitrobenzaldehyde, a key aromatic aldehyde derivative. The information presented herein is intended to support research and development activities by providing reliable data and standardized experimental methodologies.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of chemical compounds. The data for this compound are summarized below.

| Property | Value | Source |

| Melting Point | 97-100 °C | [1][2] |

| 81.0-88.0 °C | [3][4] | |

| Boiling Point | 334.8 ± 27.0 °C (Predicted) | [1] |

Note: The variation in reported melting points may be attributed to differences in the purity of the samples or the experimental methods used for determination.

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental to chemical analysis. The following sections detail the standard methodologies for these measurements.

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities tend to lower and broaden the melting point range.[5][6][7]

Common Method: Capillary Tube Method [5][8]

This is the most widely used technique for determining the melting point of a solid.

-

Principle: A small, powdered sample of the compound is heated in a sealed capillary tube, and the temperature at which the substance melts is recorded.[8]

-

Apparatus:

-

Procedure:

-

Sample Preparation: The sample must be completely dry and in a fine powdered form.[8]

-

Loading the Capillary Tube: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end to a height of about 2-3 mm.[9]

-

Heating: The capillary tube is placed in the heating block of the melting point apparatus.[8]

-

Determination: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[9]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[5]

-

2.2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[10] This temperature is dependent on the atmospheric pressure.

Common Method: Micro-Boiling Point (Capillary) Method [10][11][12]

This method is suitable for small quantities of a liquid.

-

Principle: A small sample of the liquid is heated in a fusion tube along with an inverted capillary tube. As the liquid heats, the air trapped in the capillary expands and escapes. At the boiling point, the tube fills with the vapor of the liquid. Upon cooling, the vapor condenses, and the liquid is drawn back into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.[10][11]

-

Apparatus:

-

Fusion tube or small test tube.

-

Capillary tube (sealed at one end).

-

Heating apparatus (e.g., aluminum block or Thiele tube).[13]

-

Thermometer.

-

-

Procedure:

-

Setup: A few drops of the liquid are placed in the fusion tube. A capillary tube, sealed at one end, is placed in the fusion tube with the open end downwards.[13]

-

Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in the heating apparatus.

-

Heating: The apparatus is heated gradually. A stream of bubbles will be observed escaping from the capillary tube as the air expands and is replaced by the vapor of the liquid. The rate of bubbling will become rapid and continuous as the liquid reaches its boiling point.[11]

-

Observation: Heating is stopped once a continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[11]

-

Workflow and Data Validation

The following diagram illustrates a logical workflow for the determination and validation of the physicochemical properties of a chemical compound like this compound.

Caption: Workflow for determining and validating the physical properties of a chemical compound.

References

- 1. This compound manufacturers and suppliers in india [chemicalbook.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. byjus.com [byjus.com]

Spectral Data Analysis of 4-Methoxy-3-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Methoxy-3-nitrobenzaldehyde, a key intermediate in various synthetic pathways. The document details its characteristic spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines the general experimental protocols for acquiring such data and presents a logical workflow for its synthesis.

Spectroscopic Data

The following sections present the key spectral data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 10.45 | s | - | 1H | Aldehyde (-CHO) |

| 7.80 | d | 8.0 | 1H | Aromatic (H-5) |

| ~7.60 | d | ~1.5 | 1H | Aromatic (H-2) |

| ~7.50 | dd | ~8.0, ~1.5 | 1H | Aromatic (H-6) |

| 4.03 | s | - | 3H | Methoxy (-OCH₃) |

¹³C NMR (Carbon-13) NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 189.4 | Aldehyde Carbonyl (C=O) |

| 161.5 | Aromatic (C-4) |

| 135.7 | Aromatic (C-1) |

| 128.0 | Aromatic (C-5) |

| 124.5 | Aromatic (C-3) |

| 120.3 | Aromatic (C-6) |

| 111.4 | Aromatic (C-2) |

| 55.3 | Methoxy (-OCH₃) |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (Methoxy) |

| ~2830, ~2720 | Medium | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 | Strong | Carbonyl (C=O) Stretch of Aldehyde |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |

| ~1520, ~1340 | Strong | Asymmetric and Symmetric NO₂ Stretch |

| ~1270 | Strong | Aryl Ether C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Assignment |

| 181 | High | [M]⁺ (Molecular Ion) |

| 180 | Moderate | [M-H]⁺ |

| 152 | Moderate | [M-CHO]⁺ |

| 134 | High | [M-CHO-H₂O]⁺ |

| 119 | High | [M-NO₂-CH₃]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in an NMR tube. The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. ¹H NMR spectra are typically acquired with 16-32 scans, while ¹³C NMR spectra may require several hundred to a few thousand scans for adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

FT-IR Spectroscopy

For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is then recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or ethyl acetate) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the compound from any impurities. Upon elution from the GC column, the compound enters the MS source where it is ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio and detected.

Visualizations

The following diagrams illustrate the experimental workflow for spectral analysis and a representative synthetic pathway for this compound.

Caption: General workflow for the spectral analysis of this compound.

Caption: A plausible synthetic route for this compound.

A Technical Guide to 4-Methoxy-3-nitrobenzaldehyde for Researchers and Drug Development Professionals

An In-depth Overview of the Commercial Availability, Synthesis, and Applications of a Key Synthetic Intermediate.

Introduction

4-Methoxy-3-nitrobenzaldehyde is an aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its bifunctional nature, featuring both an aldehyde and a nitro group on a methoxy-substituted benzene (B151609) ring, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. This is particularly true in the field of medicinal chemistry and drug development, where it is a key intermediate in the preparation of various pharmacologically active compounds. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis, and its applications in the development of therapeutic agents.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, typically with a purity of 97-98%. It is offered in quantities ranging from grams to kilograms to suit both laboratory-scale research and larger-scale development needs. The table below summarizes the availability from prominent suppliers.

| Supplier | Purity | Available Quantities |

| Thermo Scientific (Alfa Aesar) | 98% | 5 g, 25 g |

| Santa Cruz Biotechnology | - | Contact for details |

| Fisher Scientific | 98% | 5 g, 25 g |

| CP Lab Safety | min 98% | 100 g |

| CymitQuimica | 97% | 5 g, 10 g, 25 g, 100 g |

| Sigma-Aldrich | 97% | Discontinued, check for alternatives |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 31680-08-7 |

| Molecular Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol |

| Appearance | White to pale cream or pale yellow powder[1] |

| Melting Point | 81.0-88.0 °C[1] |

| IUPAC Name | This compound |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the electrophilic nitration of 4-methoxybenzaldehyde (B44291) (p-anisaldehyde). The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly temperature.

Protocol 1: Selective Mononitration of p-Anisaldehyde[2]

This protocol is optimized for the selective synthesis of this compound.

Materials:

-

p-Anisaldehyde (4-methoxybenzaldehyde)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Chlorinated solvent (e.g., dichloromethane)

-

Ice-salt bath

-

Round-bottom flask with magnetic stirrer and thermometer

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a pre-determined amount of concentrated nitric acid to concentrated sulfuric acid while cooling the mixture in an ice bath.

-

Reaction Setup: Dissolve p-anisaldehyde in a suitable chlorinated solvent in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

-

Cooling: Cool the flask containing the p-anisaldehyde solution to -15 °C using an ice-salt bath.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of p-anisaldehyde. It is crucial to maintain the reaction temperature between -15 and -8 °C to ensure the selective formation of the 3-nitro isomer.[2]

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice in a large beaker.

-

Isolation: The crude this compound will precipitate as a solid. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Applications in Drug Development

This compound is a valuable starting material for the synthesis of various heterocyclic compounds with potential therapeutic applications. A significant area of research involves its use in the preparation of aza-podophyllotoxin derivatives, which have demonstrated promising anticancer properties.[3][4][5]

Podophyllotoxin and its semi-synthetic derivatives, such as etoposide (B1684455) and teniposide, are well-established anticancer agents.[6] The mechanism of action of these compounds primarily involves the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest in the G2/M phase.[3][6] Additionally, some derivatives act as inhibitors of DNA topoisomerase II, an enzyme crucial for DNA replication and repair, ultimately inducing apoptosis (programmed cell death).[1][6]

The synthesis of 4-aza-podophyllotoxin derivatives often involves a multi-component reaction where this compound is a key reactant.[4] These derivatives have been shown to be potent inhibitors of cancer cell growth, including in triple-negative breast cancer models.[3] The cytotoxic effects are often mediated through the induction of apoptosis via the caspase pathway and modulation of signaling pathways such as p53/cdc2/Bax.[1]

Furthermore, some benzaldehyde (B42025) derivatives have been reported to exhibit anti-inflammatory effects through the suppression of the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[7] This suggests that compounds synthesized from this compound may also have potential applications in the development of anti-inflammatory agents.

Conclusion

This compound is a commercially accessible and highly valuable intermediate for chemical synthesis, particularly in the realm of drug discovery and development. Its utility as a precursor for potent anticancer agents, such as 4-aza-podophyllotoxin derivatives, highlights its significance. The well-understood mechanisms of action of these derivatives, primarily through the disruption of microtubule dynamics and inhibition of topoisomerase II, provide a solid foundation for further research and development. The detailed synthetic protocol provided herein offers a practical guide for researchers to access this important building block. Future investigations into other potential therapeutic applications of compounds derived from this compound, such as in anti-inflammatory therapies, are warranted.

References

- 1. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, cytotoxic activity and docking studies of new 4-aza-podophyllotoxin derivatives [ouci.dntb.gov.ua]

- 6. tandfonline.com [tandfonline.com]

- 7. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Storage of 4-Methoxy-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical data for the handling and storage of 4-Methoxy-3-nitrobenzaldehyde (CAS No: 31680-08-7). The information herein is intended to support laboratory safety and ensure the integrity of research activities involving this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe design of experiments and for anticipating the behavior of the chemical under various conditions.

| Property | Value | Source |

| Molecular Formula | C8H7NO4 | [1][2] |

| Molecular Weight | 181.15 g/mol | [1] |

| Appearance | White to pale cream to pale yellow powder/crystalline solid | [3][4] |

| Melting Point | 97-100 °C (lit.) | |

| Flash Point | Not applicable | |

| Solubility | Information not readily available in search results. | |

| Storage Class | 11 - Combustible Solids |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[4] Understanding its potential hazards is critical for safe handling.

| Hazard Class | Hazard Statement | GHS Pictogram |

| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

GHS classification data sourced from multiple reports.[1][5]

Experimental Protocols: Safe Handling and Use

Adherence to strict protocols is necessary to minimize risk when working with this compound.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.[4]

-

Hand Protection: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. Gloves must be inspected before use and disposed of properly after handling.[4]

-

Body Protection: A laboratory coat or chemical-resistant apron.[4]

-

Respiratory Protection: A NIOSH-approved respirator (e.g., N95 dust mask) is required when handling the powder outside of a fume hood or if dust generation is likely.

3.2. General Handling Protocol

-

Preparation:

-

Handling:

-

Post-Handling:

3.3. Spill Response Protocol

-

Minor Spill (in a fume hood):

-

Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.[8]

-

Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spill (outside a fume hood):

-

Evacuate the immediate area and prevent entry.

-

Alert laboratory personnel and the institutional safety officer.

-

If safe to do so, increase ventilation to the area.

-

Cleanup should be performed by trained personnel equipped with appropriate respiratory protection.

-

Storage and Incompatibility

Proper storage is crucial to maintain the chemical's stability and prevent hazardous reactions.

4.1. Storage Conditions

-

Keep containers tightly closed and protected from physical damage.[6][9]

-

It is recommended to store the compound below +30°C.[4]

4.2. Incompatibilities

Avoid contact with the following materials to prevent potentially violent reactions:[4][8][10]

-

Strong oxidizing agents

-

Strong reducing agents

-

Strong acids

-

Strong bases

Visualizations

5.1. Safe Handling Workflow

References

- 1. This compound | C8H7NO4 | CID 700608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-Methoxy-4-nitrobenzaldehyde | C8H7NO4 | CID 11492043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. bio.vu.nl [bio.vu.nl]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. carlroth.com [carlroth.com]

4-Methoxy-3-nitrobenzaldehyde: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-3-nitrobenzaldehyde, a key chemical intermediate in the synthesis of various biologically active compounds. This document details its physicochemical properties, experimental protocols for its application in synthesis, and the biological pathways of its derivatives.

Core Compound Specifications

This compound is an aromatic aldehyde characterized by the presence of a methoxy (B1213986) and a nitro functional group on the benzene (B151609) ring. These features make it a versatile precursor in organic synthesis.

Molecular Formula: C₈H₇NO₄[1][2]

Molecular Weight: 181.15 g/mol [1][2]

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₄ | [1][2] |

| Molecular Weight | 181.15 g/mol | [1][2] |

| Appearance | White to pale cream or pale yellow powder | Thermo Fisher Scientific |

| Melting Point | 97-100 °C | |

| CAS Number | 31680-08-7 | |

| IUPAC Name | This compound | [1] |

| SMILES | COC1=C(C=C(C=C1)C=O)--INVALID-LINK--[O-] | [1] |

| InChI Key | YTCRQCGRYCKYNO-UHFFFAOYSA-N | [1] |

Application in the Synthesis of Bioactive Molecules

This compound is a valuable starting material for the synthesis of heterocyclic compounds, including Schiff bases and 4-aza-podophyllotoxin derivatives, which have shown potential as cytotoxic agents against various cancer cell lines.

Experimental Protocol: Synthesis of 4-Aza-podophyllotoxin Derivatives

This protocol describes the synthesis of 4-aza-podophyllotoxin derivatives via a one-pot, three-component Knoevenagel condensation reaction.

Materials:

-

This compound

-

Substituted heterocyclic amines (e.g., anilinolactones)

-

Tetronic acid

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve the substituted heterocyclic amine, tetronic acid, and this compound in ethanol.

-

Reflux the reaction mixture. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, cool the mixture to allow the 4-aza-podophyllotoxin derivative to precipitate.

-

Filter the precipitate and wash it with cold ethanol.

-

Recrystallize the crude product from acetone to yield the pure 4-aza-podophyllotoxin derivative.

-

Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

The following is a detailed methodology for assessing the cytotoxic activity of synthesized 4-aza-podophyllotoxin derivatives against cancer cell lines.

Materials:

-

Synthesized 4-aza-podophyllotoxin derivatives

-

Human cancer cell lines (e.g., HeLa, K562, K562/A02)

-

Normal fibroblast cells (for selectivity assessment)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Multiplate reader

Procedure:

-

Culture the selected cancer and normal cell lines separately in 96-well plates at a density of 3 x 10³ cells per well.

-

Incubate the plates at 37°C overnight to allow for cell attachment.

-

Prepare stock solutions of the synthesized compounds in DMSO and dilute them to final concentrations ranging from 0.005 µM to 25.000 µM. The final DMSO concentration in the wells should be 0.1%.

-

Add the different concentrations of the compounds to the wells (n=3 for each concentration). Include a vehicle control (0.1% DMSO) and a positive control (e.g., etoposide).

-

Incubate the plates for 72 hours.

-

Following incubation, add MTT solution to each well and incubate for an additional 3 hours.

-

Aspirate the supernatant and add DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength using a multiplate reader.

-

Calculate the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).

Biological Activity and Signaling Pathways

Derivatives of this compound, particularly 4-aza-podophyllotoxins, have demonstrated significant cytotoxic effects on cancer cells. The proposed mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

The diagram above illustrates the signaling pathway initiated by 4-aza-podophyllotoxin derivatives. These compounds inhibit the polymerization of tubulin, which disrupts microtubule formation. This disruption leads to cell cycle arrest in the G2/M phase, which in turn activates caspase-3, a key executioner caspase, ultimately leading to programmed cell death (apoptosis).

Experimental Workflow

The following diagram outlines the logical workflow from the synthesis of bioactive compounds using this compound to the evaluation of their biological activity.

This workflow begins with this compound as the starting material for a one-pot synthesis. The resulting crude product is then purified and its chemical structure is confirmed. Finally, the pure compound is subjected to in vitro cytotoxicity assays to determine its biological efficacy, leading to the identification of potentially therapeutic molecules.

References

Methodological & Application

Application Notes and Protocols for the Reaction of 4-Methoxy-3-nitrobenzaldehyde with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The reaction of 4-methoxy-3-nitrobenzaldehyde with primary amines to form Schiff bases, also known as imines, is a cornerstone of synthetic chemistry with significant applications in drug discovery and development. The resulting Schiff base derivatives are a versatile class of compounds that have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for the design of novel therapeutic agents.

The core of their biological potential is often attributed to the presence of the azomethine (-C=N-) functional group, which is crucial for their bioactivity.[1][2] This imine linkage, combined with the electronic properties of the substituted aromatic rings, allows these molecules to interact with various biological targets.

Key Therapeutic Areas of Interest:

-

Anticancer Activity: Schiff bases derived from nitrobenzaldehydes have shown promising cytotoxic effects against various cancer cell lines.[1][2][3][4] The proposed mechanism of action for some of these compounds involves the induction of apoptosis, or programmed cell death, in cancer cells.[1][2][4] This is a highly sought-after characteristic in cancer therapeutics as it allows for the selective elimination of malignant cells. The anticancer activity is thought to be linked to the azomethine group.[1][2][4]

-

Antimicrobial Activity: The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Schiff bases of this compound and related compounds have been reported to exhibit significant antibacterial and antifungal properties.[5][6][7] The imine linkage is again considered to play a vital role in their mechanism of action, which may involve the disruption of microbial cell walls or interference with essential enzymatic processes.

-

Other Potential Applications: Beyond cancer and infectious diseases, Schiff bases are explored for a variety of other pharmacological activities, including anti-inflammatory, anticonvulsant, and antiviral effects.[7] Furthermore, their ability to form stable complexes with metal ions opens up avenues for the development of metallodrugs with unique therapeutic profiles.

The synthetic accessibility and the ease of structural modification of these Schiff bases make them an ideal platform for generating diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs. The 4-methoxy and 3-nitro substituents on the benzaldehyde (B42025) ring can be strategically utilized to fine-tune the electronic and steric properties of the final compounds, thereby influencing their biological activity and pharmacokinetic properties.

Experimental Protocols

The synthesis of Schiff bases from this compound and primary amines is typically a straightforward condensation reaction. Below is a general protocol that can be adapted for a variety of primary amines.

General Protocol for the Synthesis of Schiff Bases:

Materials:

-

This compound

-

Primary amine (e.g., aniline, substituted anilines, alkylamines)

-

Ethanol (B145695) (or other suitable solvent like methanol)

-

Glacial acetic acid (optional, as a catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol, isopropanol)

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable volume of ethanol. Stir the solution until the aldehyde is completely dissolved.

-

Addition of Primary Amine: To the stirred solution, add 1 to 1.1 equivalents of the desired primary amine.

-

Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.

-

Reaction: The reaction can be carried out under two general conditions:

-

Room Temperature: Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reflux: For less reactive amines, attach a reflux condenser to the flask and heat the mixture to reflux for 1-6 hours.

-

-

Product Isolation:

-

Upon completion of the reaction (as indicated by TLC), the Schiff base product often precipitates out of the solution upon cooling.

-

If no precipitate forms, the solvent can be partially or fully removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

-

Purification:

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to obtain the pure Schiff base.

-

-

Characterization: The structure and purity of the synthesized Schiff base should be confirmed by analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the synthesis of various Schiff bases from substituted benzaldehydes and primary amines, based on literature data.

| Primary Amine | Aldehyde | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) |

| 4-Iodo-2-methylaniline | 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Ethanol | Reflux | 82 | 135 |

| 4-Bromoaniline | 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Ethanol | Reflux | 85 | 160 |

| 4-Chloroaniline | 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Ethanol | Reflux | 80 | 155 |

| 2,4,5-Trichloroaniline | 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Ethanol | Reflux | 78 | 180 |

| 4-Chloro-3-(trifluoromethyl)aniline | 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Ethanol | Reflux | 75 | 170 |

| 5-Chloro-2-aminobenzoic acid | 4-Nitrobenzaldehyde | Absolute Ethanol | Room Temp, 3h | - | 182-185 |

| 4-Methoxyaniline | 4-Nitrobenzaldehyde | Citrus Juice | Room Temp | - | - |

Note: The data for 4-hydroxy-3-methoxy-5-nitrobenzaldehyde is presented as a close structural analog to provide representative examples of reaction conditions and yields.[8]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of apoptosis induction by Schiff base derivatives.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of Schiff bases.

References

- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]

- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]

- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajol.info [ajol.info]

- 6. SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITIES OF SCHIFF BASE DERIVED FROM 2-AMINOBENZENETHIOL AND 4-NITROBENZALDEHYDE AND ITS Mn(II), Fe(II) AND Co(II) COMPLEXES | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]

- 7. eajournals.org [eajournals.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-Methoxy-3-nitrobenzaldehyde in the Synthesis of Antimicrobial Schiff Bases

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases using 4-Methoxy-3-nitrobenzaldehyde and the subsequent evaluation of their antimicrobial properties. These compounds are of significant interest in the field of medicinal chemistry due to the versatile biological activities exhibited by Schiff bases.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a class of organic compounds with a wide range of applications in medicinal and pharmaceutical fields. Their reported biological activities include antimicrobial, antifungal, antiviral, and anticancer properties. The synthesis of Schiff bases through the condensation of an aldehyde or ketone with a primary amine is a straightforward and efficient process, making them attractive targets for the development of new therapeutic agents.

The starting material, this compound, possesses structural features—a methoxy (B1213986) group and a nitro group on the benzene (B151609) ring—that can influence the biological activity of the resulting Schiff base derivatives. The electron-withdrawing nature of the nitro group and the electron-donating nature of the methoxy group can modulate the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets.

Data Presentation